molecular formula C7H13NO B3069211 2H-Azepin-2-one, hexahydro-3-methyl- CAS No. 2073-32-7

2H-Azepin-2-one, hexahydro-3-methyl-

Cat. No. B3069211
CAS RN: 2073-32-7
M. Wt: 127.18 g/mol
InChI Key: FGSUUFDRDVJCLT-UHFFFAOYSA-N
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Patent
US03947406

Procedure details

3,3'-Dimethyl-1,1'-peroxydicyclohexylamine (10 g.) derived from 3-methylcyclohexanone, hydrogen peroxide and ammonia, and probably a mixture of stereoisomers was added to a solution of sodium methoxide in methanol (2 g. sodium in 40 c.c. methanol) and the mixture heated under reflux for 2 hours; only a small amount of peroxide remained unreacted. The solution was cooled, diluted with water, neutralised with hydrochloric acid and extracted with chloroform. Distillation of the chloroform extract gave 3-methylcyclohexanone (4.7 g.), methylcaprolactam (4.1 g), b.p. 145°-150°/15 mm., and residue (0.5 g.). Examination of the methylcaprolactam fraction by N.M.R. spectroscopy showed it to be a mixture of 3- and 5-methyl-caprolactam; on storage this fraction crystallized and several recrystallisations yielded the 3-methylcaprolactam, m.p. 87°-100°.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
3,3'-Dimethyl-1,1'-peroxydicyclohexylamine
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 g
Type
solvent
Reaction Step Six
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH2:3]1.OO.[NH3:11].[CH3:12][O-:13].[Na+].Cl>CO.O>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH2:3]1.[CH3:5][CH:4]1[CH2:3][CH2:2][CH2:7][CH2:6][NH:11][C:12]1=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
3,3'-Dimethyl-1,1'-peroxydicyclohexylamine
Quantity
10 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(CCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2 g
Type
solvent
Smiles
CO
Step Seven
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
probably a mixture of stereoisomers
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DISTILLATION
Type
DISTILLATION
Details
Distillation of the chloroform
EXTRACTION
Type
EXTRACTION
Details
extract

Outcomes

Product
Name
Type
product
Smiles
CC1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
Name
Type
product
Smiles
CC1C(=O)NCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947406

Procedure details

3,3'-Dimethyl-1,1'-peroxydicyclohexylamine (10 g.) derived from 3-methylcyclohexanone, hydrogen peroxide and ammonia, and probably a mixture of stereoisomers was added to a solution of sodium methoxide in methanol (2 g. sodium in 40 c.c. methanol) and the mixture heated under reflux for 2 hours; only a small amount of peroxide remained unreacted. The solution was cooled, diluted with water, neutralised with hydrochloric acid and extracted with chloroform. Distillation of the chloroform extract gave 3-methylcyclohexanone (4.7 g.), methylcaprolactam (4.1 g), b.p. 145°-150°/15 mm., and residue (0.5 g.). Examination of the methylcaprolactam fraction by N.M.R. spectroscopy showed it to be a mixture of 3- and 5-methyl-caprolactam; on storage this fraction crystallized and several recrystallisations yielded the 3-methylcaprolactam, m.p. 87°-100°.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
3,3'-Dimethyl-1,1'-peroxydicyclohexylamine
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 g
Type
solvent
Reaction Step Six
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH2:3]1.OO.[NH3:11].[CH3:12][O-:13].[Na+].Cl>CO.O>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH2:3]1.[CH3:5][CH:4]1[CH2:3][CH2:2][CH2:7][CH2:6][NH:11][C:12]1=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
3,3'-Dimethyl-1,1'-peroxydicyclohexylamine
Quantity
10 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(CCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2 g
Type
solvent
Smiles
CO
Step Seven
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
probably a mixture of stereoisomers
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DISTILLATION
Type
DISTILLATION
Details
Distillation of the chloroform
EXTRACTION
Type
EXTRACTION
Details
extract

Outcomes

Product
Name
Type
product
Smiles
CC1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
Name
Type
product
Smiles
CC1C(=O)NCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947406

Procedure details

3,3'-Dimethyl-1,1'-peroxydicyclohexylamine (10 g.) derived from 3-methylcyclohexanone, hydrogen peroxide and ammonia, and probably a mixture of stereoisomers was added to a solution of sodium methoxide in methanol (2 g. sodium in 40 c.c. methanol) and the mixture heated under reflux for 2 hours; only a small amount of peroxide remained unreacted. The solution was cooled, diluted with water, neutralised with hydrochloric acid and extracted with chloroform. Distillation of the chloroform extract gave 3-methylcyclohexanone (4.7 g.), methylcaprolactam (4.1 g), b.p. 145°-150°/15 mm., and residue (0.5 g.). Examination of the methylcaprolactam fraction by N.M.R. spectroscopy showed it to be a mixture of 3- and 5-methyl-caprolactam; on storage this fraction crystallized and several recrystallisations yielded the 3-methylcaprolactam, m.p. 87°-100°.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
3,3'-Dimethyl-1,1'-peroxydicyclohexylamine
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 g
Type
solvent
Reaction Step Six
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH2:3]1.OO.[NH3:11].[CH3:12][O-:13].[Na+].Cl>CO.O>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH2:3]1.[CH3:5][CH:4]1[CH2:3][CH2:2][CH2:7][CH2:6][NH:11][C:12]1=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
3,3'-Dimethyl-1,1'-peroxydicyclohexylamine
Quantity
10 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(CCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2 g
Type
solvent
Smiles
CO
Step Seven
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
probably a mixture of stereoisomers
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DISTILLATION
Type
DISTILLATION
Details
Distillation of the chloroform
EXTRACTION
Type
EXTRACTION
Details
extract

Outcomes

Product
Name
Type
product
Smiles
CC1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
Name
Type
product
Smiles
CC1C(=O)NCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.